NH-Naftopidil
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Overview
Description
NH-Naftopidil is a metabolite of naftopidil, a chiral compound used as a selective α1-adrenoceptor antagonist. Naftopidil is commonly prescribed for the treatment of benign prostatic hyperplasia, a condition prevalent in elderly men. The compound is known for its efficacy in alleviating lower urinary tract symptoms associated with this condition .
Preparation Methods
The synthesis of NH-Naftopidil involves the hydroxylation of naftopidil. This process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions for this hydroxylation include the use of human liver microsomes and specific chemical inhibitors to confirm the involvement of these enzymes . Industrial production methods for naftopidil and its metabolites often involve large-scale synthesis using similar enzymatic processes, ensuring high yield and purity .
Chemical Reactions Analysis
NH-Naftopidil undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the functional groups on the compound.
Substitution: This reaction involves the replacement of functional groups, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
NH-Naftopidil has several scientific research applications:
Mechanism of Action
The mechanism of action of NH-Naftopidil involves its interaction with α1-adrenoceptors, leading to the inhibition of these receptors. This action is mediated by the association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The compound’s effect is primarily due to its ability to block the α1-adrenoceptors, reducing smooth muscle tone in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
NH-Naftopidil can be compared with other similar compounds such as:
(Phenyl)hydroxy-naftopidil: Another hydroxylated metabolite of naftopidil, which also exhibits α1-adrenoceptor antagonistic properties.
O-desmethyl-naftopidil: A demethylated metabolite of naftopidil, known for its similar pharmacological effects.
Tamsulosin: Another α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia, but with a different chemical structure and metabolic profile. The uniqueness of this compound lies in its specific hydroxylation pattern and its interaction with cytochrome P450 enzymes, which distinguishes it from other metabolites and similar compounds.
Properties
CAS No. |
133024-36-9 |
---|---|
Molecular Formula |
C24H28N2O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-9-5-4-8-21(24)26-14-12-25(13-15-26)16-18(27)17-30-23-11-10-22(28)19-6-2-3-7-20(19)23/h2-11,18,27-28H,12-17H2,1H3 |
InChI Key |
YSVLPXXMZYGJCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Synonyms |
(naphthyl)hydroxy-naftopidil NH-naftopidil |
Origin of Product |
United States |
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